molecular formula C7H6FN3O4 B1441001 3-fluoro-2-methyl-4,6-dinitroaniline CAS No. 1167056-65-6

3-fluoro-2-methyl-4,6-dinitroaniline

Cat. No.: B1441001
CAS No.: 1167056-65-6
M. Wt: 215.14 g/mol
InChI Key: RQUKGIGRNQQDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methyl-4,6-dinitroaniline is an organic compound belonging to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-methyl-4,6-dinitroaniline typically involves the nitration of fluorinated aniline derivatives. One common method is the nitration of 3-fluoro-2-methylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the production of dinitroaniline derivatives often employs continuous-flow microreactor systems. These systems allow for precise control of reaction conditions, reducing the risk of hazardous exothermic reactions and improving the overall yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4,6-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Amination: Conversion of nitro groups to amino groups.

    Carboxylation: Conversion of the methyl group to a carboxylic acid.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dinitroaniline
  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,4-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness

3-Fluoro-2-methyl-4,6-dinitroaniline is unique due to the presence of both a fluorine atom and a methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

3-fluoro-2-methyl-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUKGIGRNQQDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-2-methyl-4,6-dinitroaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-fluoro-2-methyl-4,6-dinitroaniline
Reactant of Route 3
Reactant of Route 3
3-fluoro-2-methyl-4,6-dinitroaniline
Reactant of Route 4
Reactant of Route 4
3-fluoro-2-methyl-4,6-dinitroaniline
Reactant of Route 5
3-fluoro-2-methyl-4,6-dinitroaniline
Reactant of Route 6
3-fluoro-2-methyl-4,6-dinitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.